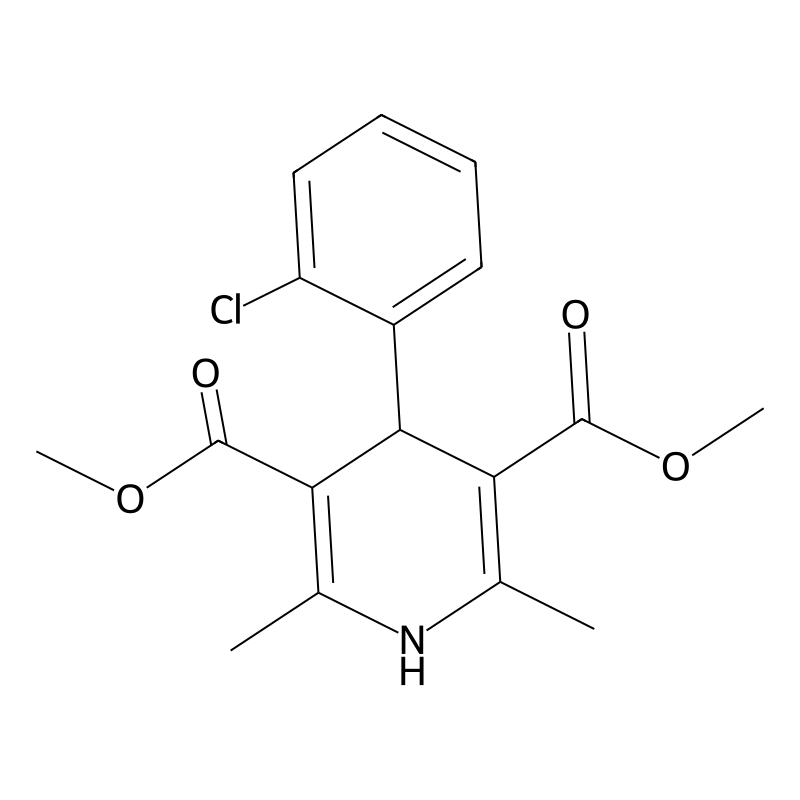

Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Impurity in Amlodipine Besylate

Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been identified as an impurity (designated impurity G) in Amlodipine Besylate, a medication commonly prescribed for high blood pressure and angina []. Research efforts are directed at understanding the formation and mitigation of this impurity during the manufacturing process of Amlodipine Besylate []. This is crucial for ensuring the quality and safety of the final drug product.

Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic chemical compound characterized by the molecular formula and a molecular weight of approximately 455.9 g/mol. This compound is recognized primarily as an impurity in Amlodipine Besilate, a medication widely used for managing hypertension and angina pectoris. The structure features a dihydropyridine ring, which is crucial for its biological activity, particularly in calcium channel modulation.

As a close structural relative to amlodipine, Amlodipine Related Compound C might possess calcium channel blocking activity. Amlodipine acts by selectively blocking L-type calcium channels in vascular smooth muscle, leading to relaxation of blood vessels and a decrease in blood pressure []. However, the specific mechanism of action of this compound and its interaction with calcium channels require further investigation.

- Oxidation: This compound can be oxidized to yield pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can be reduced to its dihydropyridine form using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The chlorophenyl group allows for nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Common Reagents and Conditions

The reactions typically require specific conditions tailored to the desired transformation, including temperature control and solvent selection.

Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibits significant biological activity due to its structural similarity to calcium channel blockers. It acts primarily by inhibiting the influx of calcium ions through L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure. This mechanism aligns with the pharmacological profile of Amlodipine, suggesting potential therapeutic implications in cardiovascular medicine .

The synthesis of Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step processes starting from readily available precursors. A common method includes:

- Formation of Intermediate: Reacting 2-chlorobenzoyl chloride with 4-hydroxybenzaldehyde to produce 4-(2-chlorobenzoyloxy)benzaldehyde.

- Final Product Formation: This intermediate is then reacted with dimethyl acetylenedicarboxylate and ammonia to yield the final compound .

Industrial production often optimizes these methods for yield and purity through techniques such as recrystallization and chromatography.

Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate finds applications in various fields:

- Pharmaceutical Research: It serves as a reference standard and impurity marker in the quality control of Amlodipine Besilate.

- Biological Studies: The compound is investigated for its potential effects on calcium channels and related cardiovascular applications.

- Drug Development: Ongoing research aims to explore its therapeutic potential in treating hypertension and other cardiovascular diseases .

Several compounds share structural similarities with Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Notable examples include:

| Compound Name | Structure | Key Features |

|---|---|---|

| Amlodipine | Contains a dihydropyridine ring like the target compound | Widely used calcium channel blocker with established efficacy |

| Nifedipine | Similar dihydropyridine structure | Another calcium channel blocker used for hypertension |

| Felodipine | Dihydropyridine derivative | Known for longer duration of action compared to Amlodipine |

Uniqueness

The unique aspects of Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate lie in its specific chlorine substitution and ester functionalities that may influence its pharmacological profile differently than other dihydropyridines. Its role as an impurity in Amlodipine Besilate also sets it apart from other compounds within this class .

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Shirley M, McCormack PL. Perindopril/amlodipine (Prestalia(®)): a review in hypertension. Am J Cardiovasc Drugs. 2015 Oct;15(5):363-70. doi: 10.1007/s40256-015-0144-1. Review. PubMed PMID: 26341621.

3: Son H, Lee D, Lim LA, Jang SB, Roh H, Park K. Development of a pharmacokinetic interaction model for co-administration of simvastatin and amlodipine. Drug Metab Pharmacokinet. 2014;29(2):120-8. Epub 2013 Aug 20. PubMed PMID: 23965645.

4: Rakugi H, Ogihara T, Miyata Y, Sasai K, Totsuka N. Evaluation of the efficacy and tolerability of combination therapy with candesartan cilexetil and amlodipine besilate compared with candesartan cilexetil monotherapy and amlodipine besilate monotherapy in Japanese patients with mild-to-moderate essential hypertension: a multicenter, 12-week, randomized, double-blind, placebo-controlled, parallel-group study. Clin Ther. 2012 Apr;34(4):838-48. doi: 10.1016/j.clinthera.2012.02.015. Epub 2012 Mar 21. PubMed PMID: 22440192.